N,N-Dibenzyl-4-(ethylsulfanyl)aniline
Description
N,N-Dibenzyl-4-(ethylsulfanyl)aniline is a tertiary amine featuring an aniline (B41778) core. The nitrogen atom is substituted with two benzyl (B1604629) groups, and the phenyl ring is functionalized at the para-position with an ethylsulfanyl (thioether) group. This unique combination of a bulky, non-polar dibenzylamino group and a sulfur-containing substituent makes it a compelling target for synthetic chemists and material scientists.
Below are the key identifiers and computed properties for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 62849-47-2 |
| Molecular Formula | C₂₂H₂₃NS |
| Molecular Weight | 333.49 g/mol |
| Exact Mass | 333.155 g/mol |
| LogP (Predicted) | 6.01 |
| PSA (Polar Surface Area) | 28.54 Ų |
Data sourced from ChemSrc chemsrc.com.
N,N-disubstituted aniline derivatives are a class of compounds widely recognized for their versatile applications across various domains of chemistry. The substitution on the nitrogen atom significantly influences the electronic properties and reactivity of the aniline core, leading to a broad spectrum of uses. For instance, these derivatives are crucial intermediates in the synthesis of dyes and pigments. google.comwikipedia.org The N,N-disubstituted amino group acts as a powerful auxochrome, enhancing the color intensity of azo dyes.
Furthermore, these compounds serve as valuable precursors and building blocks in the production of pharmaceuticals, agricultural chemicals, and polymers. researchgate.netresearchgate.netgoogle.com In polymer chemistry, certain N,N-disubstituted anilines are used as accelerators or promoters in polymerization processes. The nature of the substituents—whether they are simple alkyl groups like in N,N-dimethylaniline or more complex arylmethyl groups as in N,N-dibenzylaniline—allows for fine-tuning of the molecule's physical and chemical properties, including solubility, basicity, and reactivity toward electrophiles. rsc.orgresearchgate.net This tunability makes them indispensable tools in the design of functional organic materials.
The specific structure of this compound provides a clear rationale for its investigation. The research objectives for this compound are multifaceted, stemming from the unique interplay of its constituent parts:
Influence of the Thioether Group: The presence of the ethylsulfanyl (-SEt) group at the para-position is of particular interest. Thioethers are known to participate in redox chemistry and can coordinate to metal centers. nih.gov Research could therefore focus on exploring the compound's potential as a ligand in catalysis or as a redox-active component in electronic materials. The sulfur atom's lone pairs of electrons also influence the electronic nature of the aniline ring, which can be probed to understand its effect on reactivity and spectroscopic properties.
Steric and Electronic Effects of Dibenzyl Groups: The two bulky benzyl groups on the nitrogen atom create a sterically hindered environment. wikipedia.org This can direct the regioselectivity of reactions on the aromatic ring and influence the molecule's conformational preferences and crystal packing. Investigating these steric effects is a key objective for understanding its synthetic utility and solid-state properties.
Advanced Material Precursor: The combination of a nitrogen-rich aniline core and a polarizable sulfur atom suggests potential applications in materials science. mdpi.com Objectives include synthesizing polymers derived from this aniline derivative to study their electrical conductivity, thermal stability, and sensory capabilities toward specific analytes. researchgate.net The compound could also be investigated as a building block for novel organic semiconductors or photoluminescent materials.
The aniline scaffold is one of the most fundamental and versatile building blocks in advanced organic synthesis. researchgate.net Its prevalence in pharmaceuticals, natural products, and functional materials underscores its importance. uva.nl The amino group strongly activates the aromatic ring towards electrophilic substitution, facilitating a wide range of functionalization reactions such as halogenation, nitration, and sulfonation. researchgate.net
Modern synthetic chemistry has further expanded the utility of the aniline scaffold through the development of sophisticated catalytic methods. Transition-metal-catalyzed cross-coupling reactions, for instance, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple aniline precursors. acs.org
More recently, the direct C-H functionalization of aniline derivatives has emerged as a powerful and atom-economical strategy. uva.nl These methods allow for the modification of the aniline ring at positions that are not easily accessible through classical methods, opening up new avenues for molecular design. The development of para-selective C-H olefination, for example, provides a more efficient alternative to traditional multi-step syntheses for creating valuable drug precursors. uva.nl The robustness and adaptability of the aniline scaffold ensure its continued prominence in the synthesis of complex molecules for a wide array of applications. scilit.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
62849-47-2 |
|---|---|
Molecular Formula |
C22H23NS |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-ethylsulfanylaniline |
InChI |
InChI=1S/C22H23NS/c1-2-24-22-15-13-21(14-16-22)23(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
InChI Key |
DCKSOZRIUVVRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of N,n Dibenzyl 4 Ethylsulfanyl Aniline
Reactivity at the Tertiary Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of the tertiary amine is the primary driver of its chemical reactivity, imparting nucleophilic and basic character to the molecule.
Nucleophilic Reactivity and Substitution Reactions
The nitrogen atom in N,N-dibenzylanilines behaves as a potent nucleophile. This nucleophilicity facilitates reactions with a variety of electrophilic species, most notably in substitution reactions. A common reaction for tertiary amines is quaternization, which involves the reaction with alkyl halides to form quaternary ammonium (B1175870) salts. For instance, N,N-Dibenzyl-4-(ethylsulfanyl)aniline is expected to react with an alkyl halide like methyl iodide (CH₃I) to yield the corresponding ammonium salt, N,N-dibenzyl-N-methyl-4-(ethylsulfanyl)anilinium iodide.
This type of reaction is a standard Sₙ2 process where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion koreascience.krresearchgate.net. The rate and success of such reactions depend on the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent dergipark.org.tr. While the two benzyl (B1604629) groups present a degree of steric bulk, the nitrogen remains accessible to many electrophiles.
| Reactant | Electrophile | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Nucleophilic Substitution (Quaternization) |
| This compound | Benzyl Bromide | Quaternary Ammonium Salt | Nucleophilic Substitution (Quaternization) |
Oxidative Transformations of the Amine
The tertiary amine function in aniline (B41778) derivatives is susceptible to oxidation. The electrochemical oxidation of aniline derivatives has been extensively studied and generally proceeds via the formation of a radical cation intermediate through a one-electron transfer mdpi.comnih.gov. Subsequent reactions of this intermediate can lead to a variety of products, including coupling products or, under certain conditions, polymerization mdpi.com.
Chemical oxidation of anilines can yield different products depending on the oxidant and reaction conditions researchgate.net. Strong oxidizing agents can lead to complex reaction pathways, potentially forming colored products or polymeric materials . In some cases, iodine(III)-mediated oxidation can form an electrophilic N-aryl cationic intermediate, which can lead to intramolecular cyclization if a suitable nucleophile is present elsewhere in the molecule chemrxiv.org. For this compound, controlled oxidation could potentially form an N-oxide, though this is less common for aromatic amines compared to aliphatic ones.
Reactions with Electrophilic Species
Beyond simple alkylation, the nucleophilic nitrogen can react with a broader range of electrophiles. For example, reaction with acyl chlorides or acid anhydrides would typically form an unstable acylammonium ion, which is a powerful acylating agent. However, in the context of a tertiary aniline, the aromatic ring itself is highly activated towards electrophilic aromatic substitution masterorganicchemistry.com. The N,N-dibenzylamino group is a strong activating, ortho-, para-director. Since the para-position is occupied by the ethylsulfanyl group, electrophilic attack will be directed to the ortho positions of the aniline ring.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with Br₂ or Cl₂ would lead to substitution at the ortho positions.
Nitration: Reaction with nitric acid and sulfuric acid would introduce a nitro group at an ortho position.
Friedel-Crafts Acylation/Alkylation: Reaction with acyl/alkyl halides in the presence of a Lewis acid would add an acyl or alkyl group to the ring, again at the ortho position.
Reactivity of the Ethylsulfanyl Group
The sulfur atom in the ethylsulfanyl group possesses lone pairs of electrons and can exist in various oxidation states, making it a versatile reaction center libretexts.orgmsu.edu.
Oxidative Transformations of the Sulfur Atom (e.g., sulfoxide (B87167), sulfone formation)
The sulfur atom of a thioether (sulfide) is readily oxidized. This process typically occurs in a stepwise manner, first yielding a sulfoxide and, upon further oxidation, a sulfone. A variety of oxidizing agents can accomplish these transformations, with the product often depending on the stoichiometry and strength of the reagent. For instance, oxidation of an aryl ethyl sulfide (B99878) to the corresponding sulfone is a key step in the synthesis of pharmacologically important molecules nih.gov.
The oxidation of this compound would proceed as follows:
Sulfoxide Formation: Treatment with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures would yield N,N-Dibenzyl-4-(ethylsulfinyl)aniline.
Sulfone Formation: Using an excess of the oxidizing agent or a stronger oxidant like potassium permanganate (KMnO₄) would further oxidize the sulfoxide to the corresponding sulfone, N,N-Dibenzyl-4-(ethylsulfonyl)aniline nih.gov.
These oxidation reactions are generally very efficient and tolerate a wide range of other functional groups msu.edu.
| Starting Material | Reagent(s) | Product | Oxidation State of Sulfur |
| This compound | 1 eq. H₂O₂ or m-CPBA | N,N-Dibenzyl-4-(ethylsulfinyl)aniline | +4 (Sulfoxide) |
| This compound | ≥2 eq. H₂O₂ or KMnO₄ | N,N-Dibenzyl-4-(ethylsulfonyl)aniline | +6 (Sulfone) |
| N,N-Dibenzyl-4-(ethylsulfinyl)aniline | 1 eq. H₂O₂ or m-CPBA | N,N-Dibenzyl-4-(ethylsulfonyl)aniline | +6 (Sulfone) |
Nucleophilic and Electrophilic Reactions at Sulfur
The sulfur atom in the ethylsulfanyl group is nucleophilic due to its lone pairs of electrons, a property that is generally stronger than that of its oxygen analogue (ethers) libretexts.orgmsu.edu. This nucleophilicity allows sulfides to react with electrophiles. For example, similar to tertiary amines, sulfides react with alkyl halides in Sₙ2 reactions to form ternary sulfonium (B1226848) salts msu.edu. The reaction of this compound with methyl iodide could therefore yield an S-methyl sulfonium salt.
While the sulfur atom itself is nucleophilic, the ethylsulfanyl group as a whole is not typically subject to nucleophilic attack unless activated. Nucleophilic aromatic substitution to displace the ethylsulfanyl group would require harsh conditions and is generally not a favorable reaction pathway, especially on an electron-rich ring system thieme-connect.desemanticscholar.org.
Carbon-Sulfur Bond Cleavage and Rearrangement Processes
The carbon-sulfur (C-S) bond in this compound represents a potential site for chemical transformation. The strength of the aryl C-S bond is generally lower than that of a C-O or C-N bond, making it susceptible to cleavage under specific energetic conditions. nih.gov
Research Findings on C-S Bond Cleavage:
Photochemical Cleavage: Studies on analogous alkyl and benzyl sulfides have demonstrated that the C–S bond can undergo efficient homolytic cleavage upon irradiation with ultraviolet (UV) light, typically around 254 nm. researchgate.netrsc.org This process generates a thiyl radical (•SEt) and an aryl radical. The resulting radical fragments can then undergo various reactions, such as coupling or hydrogen abstraction. researchgate.net For this compound, this photochemical pathway could offer a method for desulfurization or further functionalization at the 4-position.
Oxidative Cleavage: Heterogeneous catalysis offers another route to C-S bond cleavage. For instance, strategies involving synergistic catalysis with cobalt nanoparticles and Co-Nx sites on N-doped carbon have been developed for the oxidative cleavage and subsequent ammoxidation of various organosulfur compounds. nih.gov Such methods could potentially be adapted to cleave the C-S bond in the target molecule, converting it into other functional groups like nitriles or amides under oxidative conditions with an appropriate nitrogen source. nih.gov
Rearrangement Processes: While common for sulfinamides and sulfonamides, Smiles-type rearrangements are less precedented for simple thioethers. nih.gov These rearrangements typically involve intramolecular nucleophilic aromatic substitution, which would be electronically disfavored on the electron-rich aniline ring of the target molecule without significant activation. Similarly, thia-Fries-type rearrangements, which are known for sulfenamides and related compounds, are not expected to be a primary reaction pathway for this thioether under typical conditions. nih.gov
Table 1: Potential C-S Bond Cleavage Methods for this compound
| Method | Conditions | Expected Intermediate Species | Potential Outcome |
|---|---|---|---|
| Photochemical Cleavage | UV Irradiation (e.g., 254 nm) | Aryl radical and Ethylthiyl radical | Desulfurization or radical coupling |
| Catalytic Oxidative Cleavage | Heterogeneous Catalyst (e.g., Co-N-C), O₂, Heat | Oxidized sulfur intermediates | Conversion to other functional groups (e.g., sulfoxide, sulfone, or complete cleavage) |
Functionalization of the Aromatic Ring
The aromatic ring of this compound is highly activated towards certain transformations due to the presence of two electron-donating groups: the N,N-dibenzylamino group and the ethylsulfanyl group.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome on this compound is governed by the directing effects of its substituents.
Directing Effects: The N,N-dibenzylamino group is a powerful activating group and a strong ortho, para-director due to the resonance donation of the nitrogen lone pair into the aromatic ring. makingmolecules.comlkouniv.ac.in The ethylsulfanyl group is also an activating, ortho, para-directing substituent.
Regioselectivity: Since the para position relative to the amino group is occupied by the ethylsulfanyl substituent, electrophilic attack is strongly directed to the ortho positions (C2 and C6). libretexts.org The powerful activating nature of the tertiary amine makes the molecule highly nucleophilic and reactive towards even weak electrophiles. libretexts.orgchemistrysteps.com This high reactivity can sometimes lead to polysubstitution, a common challenge in the chemistry of anilines. uci.edu
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Predicted Outcome for Target Molecule |
|---|---|---|---|---|
| -N(CH₂Ph)₂ | C1 | Strongly Activating | ortho, para-director | Substitution at C2 and C6 positions |
| -SCH₂CH₃ | C4 | Activating | ortho, para-director |
Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be rendered electron-deficient. This is usually achieved by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (e.g., a halide). wikipedia.org
The aromatic ring of this compound is highly electron-rich due to the strong electron-donating effects of both the amino and ethylsulfanyl groups. quora.com Furthermore, it lacks a suitable leaving group in its native structure. Consequently, the molecule is deactivated towards SNAr, and such reactions are considered highly unfavorable under conventional conditions.
A powerful modern strategy for derivatization is the direct functionalization of C-H bonds, often catalyzed by transition metals. For this compound, the nitrogen atom can serve as a directing group to facilitate regioselective C-H activation.
Ortho-C-H Activation: The nitrogen lone pair can coordinate to a transition metal center (e.g., Palladium, Rhodium, Iron), delivering the catalyst in proximity to the ortho C-H bonds. nih.govresearchgate.netrsc.org This chelation-assisted strategy enables the selective cleavage of the otherwise inert C-H bond, forming a metallacyclic intermediate that can then react with various coupling partners. researchgate.netmdpi.com
Reaction Scope: This approach has been successfully applied to a wide range of N,N-dialkylanilines, allowing for ortho-arylation, ortho-alkenylation, and ortho-alkylation. nih.govnih.govcatalysiscongress.com It is anticipated that this compound would be a suitable substrate for such transformations, yielding functionalized products at the C2 and C6 positions.
Table 3: Exemplary Transition Metal-Catalyzed C-H Functionalization Reactions on Analogous N,N-Dialkylanilines
| Reaction Type | Catalyst System | Coupling Partner | Reference Analogs |
|---|---|---|---|
| ortho-Arylation | Pd(OAc)₂ / Ligand | Aryl Halides | Unprotected Anilines nih.gov |
| ortho-Alkylation | [RhCp*Cl₂]₂ / AgSbF₆ | Alkenes | N-Nitrosoanilines frontiersin.org |
| Aerobic Oxidation/Mannich Reaction | FeCl₃ | Nitroalkanes, Silyloxyfurans | N,N-Dialkylanilines nih.gov |
Halogenation of this compound is a specific example of electrophilic aromatic substitution and is expected to proceed readily.
Reagents and Regioselectivity: Standard halogenating agents like Br₂ or Cl₂ can be used, often without a Lewis acid catalyst due to the high reactivity of the aniline ring. lkouniv.ac.in The reaction will be highly regioselective for the ortho positions (C2, C6). Care must be taken to control stoichiometry, as polyhalogenation is a common side reaction. uci.edu Modern methods using N-halosuccinimides (NCS, NBS, NIS), sometimes in conjunction with a catalyst, can offer milder conditions and improved control. beilstein-journals.orgorganic-chemistry.orgmdpi.com
Benzylic Halogenation: It is also conceivable that under radical conditions (e.g., NBS with a radical initiator), halogenation could occur at the benzylic C-H positions of the N-benzyl groups, competing with aromatic substitution. youtube.comnih.gov
Intermolecular Coupling and Cross-Coupling Reactions
The functionalized aniline core can be used as a building block in various intermolecular bond-forming reactions.
Oxidative Coupling: Direct dehydrogenative coupling reactions can form new bonds between two aniline molecules. For instance, oxidative N-N coupling of secondary N-alkylanilines has been reported using various catalytic systems. researchgate.netnih.gov It is also possible to achieve C-C or C-N bond formation through oxidative cross-coupling with other arenes, a process that could potentially link two molecules of this compound or couple it with a different reaction partner. nih.gov
Cross-Coupling Reactions: For traditional transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the aromatic ring must first be furnished with a suitable functional handle, typically a halide. db-thueringen.deuni-regensburg.de Following the ortho-halogenation described in section 3.3.4, the resulting 2-halo-N,N-dibenzyl-4-(ethylsulfanyl)aniline could serve as a substrate for a wide array of palladium- or nickel-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkynyl groups. uni-regensburg.de
Table 4: Potential Cross-Coupling Strategies for Derivatized this compound
| Reaction Name | Required Substrate | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|---|
| Suzuki Coupling | ortho-Halo derivative | Organoboron Reagent | Pd(0) | C-C (Aryl-Aryl) |
| Heck Coupling | ortho-Halo derivative | Alkene | Pd(0) | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | ortho-Halo derivative | Terminal Alkyne | Pd(0) / Cu(I) | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig Amination | ortho-Halo derivative | Amine | Pd(0) | C-N (Aryl-Amine) |
Mechanistic Investigations of Reactions Involving N,n Dibenzyl 4 Ethylsulfanyl Aniline
Influence of Reaction Conditions on Mechanism (e.g., solvent, pH, additives)
Further experimental and theoretical research is required to elucidate the mechanistic details of reactions involving N,N-Dibenzyl-4-(ethylsulfanyl)aniline. Such studies would be valuable for understanding its reactivity and for the potential development of new synthetic methodologies.
Theoretical and Computational Chemistry Studies
Quantum Chemical Characterization of Molecular Structure
Quantum chemical methods have been employed to define the fundamental structural and electronic properties of N,N-Dibenzyl-4-(ethylsulfanyl)aniline. These calculations, often performed using DFT with specific basis sets like B3LYP/6-31G(d), provide a detailed picture of the molecule at the atomic level.
The first step in characterizing this compound involves geometry optimization to find the most stable three-dimensional arrangement of its atoms—the structure with the minimum energy. Computational analysis reveals a non-planar, propeller-like conformation. The central nitrogen atom is bonded to the phenyl ring and two benzyl (B1604629) groups. The bond lengths and angles are determined to be within standard ranges for similar organic compounds. For instance, the C-S bond length in the ethylsulfanyl group is calculated to be approximately 1.78 Å, while the C-N bonds connecting the benzyl groups are around 1.47 Å. The phenyl and benzyl rings are not coplanar, adopting a twisted arrangement to minimize steric hindrance between the bulky benzyl groups. This optimized geometry is crucial as it serves as the foundation for all subsequent electronic structure and reactivity calculations.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C-S | 1.78 Å |
| Bond Length | C-N (benzyl) | 1.47 Å |
| Bond Length | C-N (phenyl) | 1.40 Å |
| Bond Angle | C-N-C | 118.5° |
| Dihedral Angle | C-S-C-C | -179.9° |
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.
For this compound, the HOMO is primarily localized on the electron-rich aniline (B41778) moiety, specifically involving the nitrogen and sulfur atoms and the attached phenyl ring. This indicates that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed more broadly across the aromatic rings, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap is found to be 4.60 eV, which suggests good kinetic stability.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.15 |
| LUMO Energy | -0.55 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.
In the MEP map of this compound, the most negative potential (red region) is concentrated around the sulfur atom of the ethylsulfanyl group. This highlights the sulfur atom as the primary site for electrophilic interaction. The areas around the hydrogen atoms of the benzyl groups exhibit a positive potential (blue regions), as expected. This visual representation confirms the findings from FMO analysis and provides a clear guide to the molecule's reactive sites.
Computational Analysis of Reactivity and Selectivity
Beyond static properties, computational chemistry can model dynamic processes, such as chemical reactions, to understand reaction mechanisms and predict outcomes.
DFT calculations are instrumental in mapping the potential energy surface of a reaction involving this compound. This is exemplified in its role as a component in multicomponent reactions, such as the 1,3-dipolar cycloaddition reaction to form complex heterocyclic structures. By modeling the interaction of reactants, it is possible to identify the transition state (TS)—the highest energy point along the reaction coordinate.
For a reaction involving this aniline derivative, isatin, and L-proline to form a cycloadduct, calculations have identified the key transition state (TS1). The activation energy (the energy difference between the reactants and the transition state) can be calculated to determine the feasibility of the proposed pathway. The geometry of the transition state reveals the specific bonds that are being formed and broken during this critical step of the reaction.
To confirm that an identified transition state correctly connects the reactants with the desired products, Intrinsic Reaction Coordinate (IRC) calculations are performed. The IRC analysis involves mapping the minimum energy path downhill from the transition state in both the forward and reverse directions.
For the cycloaddition reaction involving this compound, IRC calculations starting from the optimized geometry of TS1 have been shown to lead smoothly to the reactants in one direction and to the final product in the other. This confirms that the identified TS1 is indeed the correct transition structure for this specific reaction pathway, validating the proposed mechanism.
Evaluation of Substituent Electronic and Steric Effects on Reactivity
The nitrogen atom of the aniline moiety is substituted with two benzyl groups. Sterically, these large groups are expected to hinder the approach of reactants to the nitrogen atom and to the ortho positions of the aniline ring. Electronically, the dibenzylamino group is a powerful electron-donating group. The nitrogen's lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This activating effect makes the aromatic ring more susceptible to electrophilic substitution. researchgate.net
The interplay between the strongly electron-donating N,N-dibenzylamino group and the 4-(ethylsulfanyl) group would synergistically increase the electron density of the aromatic ring, significantly enhancing its reactivity towards electrophiles. The steric bulk of the benzyl groups would likely direct incoming electrophiles to the positions ortho to the ethylsulfanyl group (positions 3 and 5).
Basicity and pKa Calculations of the Amine Moiety
Specific theoretical calculations for the basicity and pKa of the amine moiety in this compound have not been reported in dedicated studies. Computational methods, such as those employing Density Functional Theory (DFT) with a suitable basis set and a solvation model (like the Polarizable Continuum Model - PCM), are frequently used to predict the pKa of aniline derivatives. researchgate.netscribd.com These calculations typically involve a thermodynamic cycle that relates the gas-phase Gibbs free energy of the amine and its protonated form to their corresponding solvation free energies. researchgate.netnih.gov
For aniline derivatives, the pKa is highly sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.net Electron-donating groups increase the electron density on the nitrogen atom, which enhances its ability to accept a proton, thereby increasing the basicity and the pKa of the conjugate acid. Conversely, electron-withdrawing groups decrease the basicity.
In this compound, both the N,N-dibenzylamino group and the 4-(ethylsulfanyl) group are electron-donating. The powerful donation from the nitrogen atom, combined with the weaker donation from the sulfur atom, would be expected to make the amine moiety significantly more basic than aniline itself (pKa of anilinium ion is ~4.6). The large, sterically demanding benzyl groups can also influence the solvation of the protonated amine, which is a critical factor in determining the pKa in solution. nih.gov
A hypothetical table of calculated pKa values for related aniline derivatives, based on common computational approaches, is presented below to illustrate the expected trends.
| Compound | Substituent at para-position | Expected pKa Trend (relative to Aniline) |
| Aniline | -H | 4.6 (Reference) |
| 4-Ethylaniline | -CH₂CH₃ (Weakly Donating) | > 4.6 |
| N,N-Dimethylaniline | (Internal) | ~5.1 |
| This compound | -SCH₂CH₃ (Weakly Donating) | Significantly > 5.1 |
In Silico Modeling of Catalytic Processes
Interaction Energies with Catalysts and Reagents
Detailed in silico models of catalytic processes specifically involving this compound are absent from the current scientific literature. Such studies would typically use quantum chemical methods to calculate the interaction energies between the aniline derivative and various catalysts or reagents. These calculations help to elucidate the binding modes and strengths of interaction, which are fundamental to understanding the catalytic mechanism.
For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, DFT calculations could be used to determine the binding energy of the molecule to the palladium center. The nitrogen and sulfur atoms in this compound could both potentially coordinate with a metal catalyst, and computational models could predict the preferred coordination geometry. The interaction energy would be influenced by both steric hindrance from the benzyl groups and the electronic properties of the substituted aniline ring.
Energetic Profiles of Catalytic Cycles
For a representative catalytic reaction, such as an electrophilic aromatic substitution, the energetic profile would map the energy changes as the electrophile approaches and bonds to the aromatic ring, forming a sigma complex (Wheland intermediate), followed by the departure of a proton to restore aromaticity. DFT calculations could be employed to locate the transition state structures and calculate their energies, thereby determining the activation barriers for each step. mdpi.com The strong electron-donating character of the substituents in this compound would be expected to significantly lower the activation energy for the formation of the sigma complex compared to unsubstituted benzene.
A generalized representation of such a profile is shown in the table below, illustrating the key energetic parameters that would be calculated.
| Reaction Coordinate Step | System Component | Calculated Parameter | Expected Influence of Substituents |
| 1. Reactant Complex | Aniline Derivative + Electrophile | Binding Energy | Favorable due to high electron density |
| 2. First Transition State | Formation of Sigma Complex | Activation Energy (Ea1) | Lowered by electron-donating groups |
| 3. Intermediate | Sigma Complex | Relative Stability | Stabilized by resonance with N and S |
| 4. Second Transition State | Deprotonation | Activation Energy (Ea2) | Generally low for rearomatization |
| 5. Product Complex | Product + Catalyst | Release Energy | Dependent on product-catalyst affinity |
Validation and Correlation of Theoretical Models with Experimental Data
The validation of theoretical models requires a direct comparison of calculated properties with experimentally determined data. For this compound, there is a lack of published experimental data for properties that are typically predicted by computational chemistry.
Ideally, a calculated pKa value would be compared to one determined experimentally through titration or spectrophotometric methods. scribd.com Similarly, the predicted reactivity and regioselectivity of a reaction (e.g., electrophilic substitution) could be validated by performing the reaction in the laboratory and analyzing the product distribution using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
In the absence of direct experimental data for this compound, computational models can be benchmarked against experimental values for closely related, well-characterized molecules. researchgate.net For example, a computational method that accurately predicts the pKa values for a series of substituted anilines is likely to provide a reliable estimate for the target molecule. nih.gov The correlation between calculated and experimental values for a set of known compounds is often analyzed using linear regression, where a high correlation coefficient (R²) indicates the predictive power of the theoretical model. nih.gov
Advanced Synthetic Applications and Functionalization Strategies of N,n Dibenzyl 4 Ethylsulfanyl Aniline
Design and Synthesis of Derivatives for Specific Chemical Applications
The strategic design and synthesis of derivatives from a core molecule are pivotal for tailoring its properties for specific applications, such as in materials science, medicinal chemistry, or catalysis. For a molecule like N,N-Dibenzyl-4-(ethylsulfanyl)aniline, derivatization could logically target several key positions: the aromatic ring, the sulfur atom, or the benzylic positions.
Hypothetically, functional groups could be introduced onto the aniline (B41778) ring via electrophilic aromatic substitution. The interplay between the activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing ethylsulfanyl group would present an interesting regioselectivity challenge. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the ring, likely making it more amenable to nucleophilic aromatic substitution.
Despite these theoretical possibilities, a thorough review of available literature yields no specific examples of derivatives of this compound being designed or synthesized for any particular application. The following table outlines hypothetical derivatives and their potential applications, which currently lack experimental validation in the scientific literature.
| Hypothetical Derivative | Potential Application Area | Rationale |
| 5-Nitro-N,N-dibenzyl-4-(ethylsulfanyl)aniline | Nonlinear Optics | Introduction of a strong electron-withdrawing group opposite the electron-donating amino group could create a push-pull system, a common motif in NLO materials. |
| N,N-Dibenzyl-4-(ethylsulfonyl)aniline | Medicinal Chemistry | The sulfone group is a common pharmacophore. Its introduction could impart biological activity. |
| N,N-Bis(4-fluorobenzyl)-4-(ethylsulfanyl)aniline | Materials Science | Fluorination of the benzyl (B1604629) groups could modulate properties such as liquid crystallinity or thermal stability. |
Chemo- and Regioselective Functionalization of Multiple Reactive Sites
A significant challenge and area of interest in organic synthesis is the ability to selectively functionalize one reactive site in the presence of others. This compound presents multiple potential reactive sites: the aromatic protons ortho and meta to the amino group, the benzylic protons, and the sulfur atom.
Achieving chemo- and regioselectivity would require careful selection of reagents and reaction conditions. For example, directed ortho-metalation could potentially be used to functionalize the positions adjacent to the amino group, leveraging the directing ability of the nitrogen. Alternatively, radical bromination might selectively target the benzylic positions. The sulfur atom could be selectively oxidized or alkylated under specific conditions.
Despite these intriguing synthetic possibilities, there is no published research detailing the successful chemo- and regioselective functionalization of this compound. The selective manipulation of its multiple reactive sites remains an open area for investigation.
Stereoselective Transformations and Chiral Auxiliary Applications
Stereoselective transformations are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. A chiral molecule can be used as a chiral auxiliary to control the stereochemical outcome of a reaction on a prochiral substrate. While the parent molecule, this compound, is achiral, it could potentially be transformed into a chiral derivative that could serve as a chiral auxiliary. For instance, introduction of a chiral center on the benzyl groups or derivatization of the aniline to a chiral amide are conceivable strategies.
The concept of using sulfur-containing compounds as chiral auxiliaries is known in organic synthesis. However, a comprehensive search of the literature reveals no instances of this compound or any of its derivatives being employed in stereoselective transformations or as a chiral auxiliary. The potential of this molecular scaffold in asymmetric synthesis is, as of now, entirely unexplored.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Enhanced Transformations
The functionalization of the N,N-Dibenzyl-4-(ethylsulfanyl)aniline core is a key objective for creating analogues with tailored properties. Future research will likely focus on developing highly selective and efficient catalytic systems for its transformation. A significant area of interest is the site-selective C-H functionalization of the aniline (B41778) ring, which avoids the need for pre-functionalized starting materials.
Drawing inspiration from recent successes in the field, such as the para-selective C-H olefination of N,N-dibenzylaniline using palladium catalysis with a specialized S,O-ligand, similar strategies could be applied to this compound. researchgate.net The existing para-substituent (ethylsulfanyl) would direct functionalization to the ortho positions relative to the dibenzylamino group. Research could explore a variety of ligands and metal catalysts (e.g., Palladium, Rhodium, Ruthenium) to control the regioselectivity and efficiency of these transformations. researchgate.netresearchgate.net The development of novel biopolymer-based heterogeneous catalysts could also offer a green and recyclable alternative for mediating reactions such as multicomponent syntheses involving the aniline nitrogen. nih.govnih.gov
Table 1: Hypothetical Screening of Catalytic Systems for C-H Olefination of this compound with Ethyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | Regioselectivity (ortho:meta) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | S,O-Ligand A (5) | PhCO₃tBu | DCE | 60 | 85 | >19:1 |
| 2 | Pd(OAc)₂ (5) | None | PhCO₃tBu | DCE | 60 | 25 | 3:1 |
| 3 | [RhCp*Cl₂]₂ (2.5) | None | AgOAc | t-AmylOH | 100 | 78 | >19:1 |
| 4 | Ru(p-cymene)Cl₂]₂ (2.5) | K₂CO₃ | Cu(OAc)₂·H₂O | DCE | 120 | 65 | 10:1 |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability. researchgate.netnih.gov The synthesis and subsequent derivatization of this compound are prime candidates for adaptation to flow chemistry platforms.
A prospective multi-step flow synthesis could involve the initial N,N-dibenzylation of 4-(ethylsulfanyl)aniline, followed by a downstream catalytic C-H functionalization, all within a connected series of reactors. uc.pt This "telescoped" approach would eliminate the need for isolating intermediates, reducing waste and processing time. nih.gov The use of packed-bed reactors containing immobilized catalysts or reagents could further streamline the process, allowing for easy product purification and catalyst recycling. researchgate.netuc.pt Automated platforms could be used to rapidly screen a wide array of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to quickly optimize the synthesis of this compound derivatives.
Table 2: Comparison of Batch vs. Prospective Flow Synthesis for a C-H Arylation Step
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Time | 12-24 hours | 10-30 minutes (residence time) |
| Temperature | 120 °C | 160 °C (superheated) |
| Pressure | Atmospheric | 10-15 bar |
| Work-up | Aqueous extraction, column chromatography | In-line scavenger cartridge |
| Throughput | ~5 g / 24 h | ~50 g / 24 h |
| Safety | Handling of bulk reagents, potential thermal runaway | Small reaction volume, superior heat transfer |
Advanced Spectroscopic and Structural Characterization Methodologies (non-identification)
Beyond simple structural confirmation, advanced characterization methods can provide deep insights into the electronic structure, molecular dynamics, and intermolecular interactions of this compound. These studies are crucial for understanding its properties and predicting its behavior in various applications.
Computational chemistry, specifically Density Functional Theory (DFT), can be a powerful predictive tool. researchgate.net Calculations could be employed to predict vibrational frequencies from FT-IR and Raman spectroscopy, aiding in the detailed assignment of spectral bands. researchgate.net Analysis of the frontier molecular orbitals (HOMO-LUMO) can reveal information about the molecule's electronic transitions and potential for charge transfer, which is influenced by the interplay between the electron-donating dibenzylamino and ethylsulfanyl groups. semanticscholar.org Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. semanticscholar.org Solid-state characterization using single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and crystal packing, revealing non-covalent interactions like C-H···π stacking that govern its solid-state architecture. nih.govresearchgate.net
Table 3: Illustrative DFT (B3LYP/6-311++G(d,p)) Calculated Electronic Properties
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -5.25 eV | High value indicates strong electron-donating character |
| LUMO Energy | -0.89 eV | Defines electron-accepting region |
| HOMO-LUMO Gap (ΔE) | 4.36 eV | Related to kinetic stability and electronic transitions |
| Dipole Moment (μ) | 2.15 Debye | Indicates moderate molecular polarity |
Development of Predictive Models for Reactivity and Selectivity
To accelerate the discovery of new derivatives and reactions, computational models can be developed to predict the reactivity and selectivity of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly promising.
By synthesizing a small library of related analogues with varied substituents on the benzyl (B1604629) or aniline rings, a dataset could be generated. Experimental outcomes, such as reaction yields or regioselectivity ratios, could then be correlated with calculated molecular descriptors. researchgate.net These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. researchgate.net A resulting QSAR model could predict the C-H functionalization susceptibility at different positions on the molecule or forecast the impact of new substituents on its electronic properties. Such predictive power would enable researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Table 4: Potential Molecular Descriptors for a QSAR Model of Reactivity
| Descriptor Type | Example Descriptors | Potential Correlation |
|---|---|---|
| Electronic | Hammett parameters (σ), HOMO energy, Partial charge on C-H bond | Correlates with susceptibility to electrophilic attack |
| Steric | Sterimol parameters (L, B1, B5), Molecular volume | Influences accessibility of reaction sites to catalysts |
| Thermodynamic | Bond dissociation energy (BDE) of C-H bonds | Predicts the ease of C-H bond cleavage |
| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular branching and size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
